(3,4-Difluorophenyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

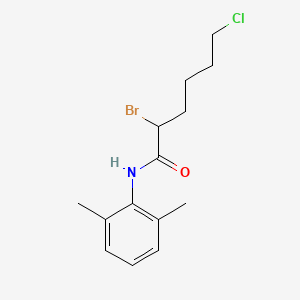

(3,4-Difluorophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C7H5ClF2O2S and its molecular weight is 226.622. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radioactive Labeling : (3,4-Difluorophenyl)methanesulfonyl chloride is used in the synthesis of radioactive compounds, as demonstrated in the preparation of 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S, aiding in studying the metabolic fate of nematicides (Burton & Stoutamire, 1973).

Synthesis and Structural Studies : It plays a role in synthesizing complex organic compounds, such as the reaction with 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones, providing insights into molecular structures and reaction mechanisms (Upadhyaya et al., 1997).

Novel Rearrangements and Bond Formations : It is involved in unusual chemical rearrangements and C-C bond formations, as seen in the treatment of 2-chloro-3,3-difluoroprop-2-en-1-ol derivatives with methanesulfonyl chloride (Ando et al., 2005).

Electrochemical Applications : This compound is used in studying the electrochemical properties of materials, such as the reversible intercalation of sodium into vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid (Su, Winnick, & Kohl, 2001).

Method Development for Preparation : Its derivatives, such as methanesulfonyl chloride-d3, are prepared using specific methods, contributing to advancements in chemical synthesis techniques (Hanai & Okuda, 1977).

Thermodynamic Studies : The heat of formation and other thermodynamic properties of methanesulfonyl chloride and its derivatives are studied to understand chemical stability and reactivity (Guthrie, Stein, & Huntington, 1998).

Spectroscopy and Kinetics : The ultraviolet absorption spectrum of methanesulphenyl chloride is determined for quantitative spectroscopic data, aiding in kinetic studies of chemical reactions (White, 1969).

Enzymatic Reaction Studies : It is used to study the interaction and inhibition mechanisms of enzymes like acetylcholinesterase, providing insights into biochemical processes (Greenspan & Wilson, 1970).

Lipid Synthesis : Its reactivity and specificity in forming aliphatic methanesulfonates are exploited in lipid synthesis, demonstrating its utility in organic chemistry (Spener, 1973).

Catalysis and Organic Synthesis : this compound is utilized in various catalytic processes and organic synthesis reactions, as shown in the Pd-catalyzed N-arylation of methanesulfonamide (Rosen et al., 2011).

Mécanisme D'action

Target of Action

Methanesulfonyl chloride derivatives are generally known to react with a variety of organic compounds, suggesting a broad range of potential targets .

Mode of Action

It is known that methanesulfonyl chloride derivatives can undergo an e1cb elimination to generate a highly reactive sulfene, which can then react with other compounds . This suggests that (3,4-Difluorophenyl)methanesulfonyl chloride may interact with its targets through a similar mechanism.

Propriétés

IUPAC Name |

(3,4-difluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFHDOKDFDXNES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661332 |

Source

|

| Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163295-73-6 |

Source

|

| Record name | (3,4-Difluorophenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanedinitrile, [[5-(ethylphenylamino)-2-furanyl]methylene]- (9CI)](/img/no-structure.png)

![1-[(tert-Butoxycarbonyl)amino]-2-fluorocyclopropane-1-carboxylic acid](/img/structure/B573839.png)

![7-ethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B573840.png)

![1H,3H-Pyrazolo[4',3':5,6]pyrano[4,3-c][1,2]oxazole](/img/structure/B573841.png)

![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)